

A Comprehensive Technical Guide to trans-Zeatin-d5

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Compound of Interest

Compound Name: *trans-Zeatin-d5*

Cat. No.: B15142293

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For researchers, scientists, and professionals in drug development, understanding the properties and applications of isotopically labeled compounds is crucial for rigorous and accurate experimental design. This guide provides an in-depth overview of **trans-Zeatin-d5**, a deuterated form of the naturally occurring cytokinin, trans-Zeatin.

Core Properties of trans-Zeatin-d5

trans-Zeatin-d5, the deuterium-labeled version of trans-Zeatin, serves as an internal standard for the quantification of trans-Zeatin in various biological samples using mass spectrometry-based techniques.^[1] Its physical and chemical properties are fundamental for its application in analytical studies.

Property	Value	Source
CAS Number	72963-19-0	[2]
Molecular Formula	C ₁₀ H ₈ D ₅ N ₅ O	[1][2][3]
Molecular Weight	224.27 g/mol	[2]
Formal Name	2E-methyl-d3-4-(9H-purin-6-ylamino)-but-2-en-1,1-d2-1-ol	[1]
Purity	≥98%	
Solubility	DMSO, Methanol	[1][4]

Experimental Applications and Methodologies

The primary application of **trans-Zeatin-d5** is as an internal standard in quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) methods.^[1] The inclusion of a known concentration of the deuterated standard allows for precise measurement of the endogenous, non-labeled trans-Zeatin by correcting for variations in sample preparation and instrument response.

A general experimental workflow for the quantification of endogenous trans-Zeatin in a plant tissue sample would typically involve:

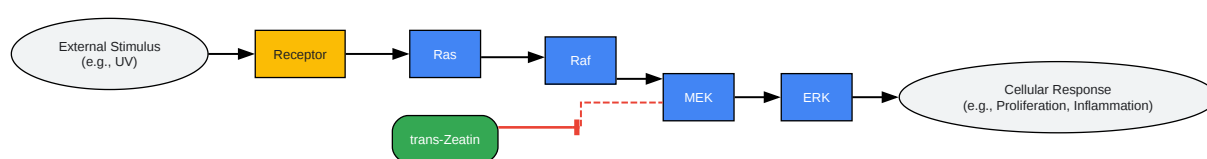
- **Sample Preparation:** Homogenization of the biological sample (e.g., plant leaves, roots) in an appropriate extraction buffer.
- **Internal Standard Spiking:** Addition of a known amount of **trans-Zeatin-d5** to the homogenate at the earliest stage of extraction to ensure it undergoes the same processing as the analyte of interest.
- **Purification:** Solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering compounds and enrich the cytokinin fraction.
- **LC-MS/MS Analysis:** Separation of the analyte from other molecules using liquid chromatography, followed by detection and quantification using tandem mass spectrometry. The mass spectrometer is set to detect the specific mass-to-charge ratios of both trans-Zeatin and **trans-Zeatin-d5**.
- **Data Analysis:** The ratio of the peak area of endogenous trans-Zeatin to the peak area of the **trans-Zeatin-d5** internal standard is used to calculate the concentration of trans-Zeatin in the original sample.

Note: Detailed experimental protocols are highly specific to the biological matrix, instrumentation, and research question. The above workflow provides a general framework, and specific parameters such as solvent compositions, gradient programs, and mass spectrometry settings need to be optimized for each application.

Role in Cellular Signaling

trans-Zeatin, the non-labeled analogue of **trans-Zeatin-d5**, is a cytokinin, a class of plant hormones that play a critical role in various aspects of plant growth and development, including cell division, differentiation, and senescence. In addition to its well-established role in plants, trans-Zeatin has been shown to have biological activity in animal cells, including antioxidant and neuroprotective effects.[1] It has been demonstrated to inhibit UV-induced MEK/ERK activation and reduce the production of reactive oxygen species (ROS).[1][2]

Below is a simplified representation of the MAPK/ERK signaling pathway, which can be influenced by trans-Zeatin.



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Caption: Simplified MAPK/ERK signaling cascade and the inhibitory effect of trans-Zeatin.

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